
6-Amino-4-((2-(diethylamino)ethyl)amino)quinoline diphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N4-(2-(Diethylamino)ethyl)quinoline-4,6-diamine is a quinoline derivative with the molecular formula C15H22N4 and a molecular weight of 258.36 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including N4-(2-(Diethylamino)ethyl)quinoline-4,6-diamine, can be achieved through various methods. One common approach involves the use of NaHSO4·SiO2 as a heterogeneous and reusable catalyst . This method is environmentally benign and cost-effective. Other methods include microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
N4-(2-(Diethylamino)ethyl)quinoline-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives .
科学的研究の応用
N4-(2-(Diethylamino)ethyl)quinoline-4,6-diamine has a wide range of scientific research applications, including:
作用機序
The mechanism of action of N4-(2-(Diethylamino)ethyl)quinoline-4,6-diamine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit the growth of pathogens by interfering with their DNA replication or protein synthesis . The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds to N4-(2-(Diethylamino)ethyl)quinoline-4,6-diamine include other quinoline derivatives such as:
4,7-Dichloroquinoline: Known for its antimalarial properties.
Chloroquine: Widely used as an antimalarial drug.
Quinoline N-oxides: Used in various chemical and biological applications.
Uniqueness
N4-(2-(Diethylamino)ethyl)quinoline-4,6-diamine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its diethylaminoethyl group enhances its solubility and reactivity, making it a valuable compound in both research and industrial applications .
特性
CAS番号 |
78703-87-4 |
|---|---|
分子式 |
C15H22N4 |
分子量 |
258.36 g/mol |
IUPAC名 |
4-N-[2-(diethylamino)ethyl]quinoline-4,6-diamine |
InChI |
InChI=1S/C15H22N4/c1-3-19(4-2)10-9-18-15-7-8-17-14-6-5-12(16)11-13(14)15/h5-8,11H,3-4,9-10,16H2,1-2H3,(H,17,18) |
InChIキー |
TVZOYACUVVGTAD-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCNC1=C2C=C(C=CC2=NC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


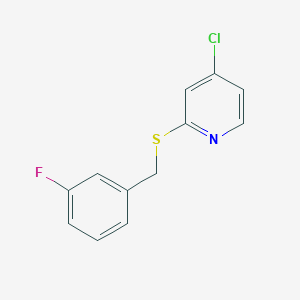
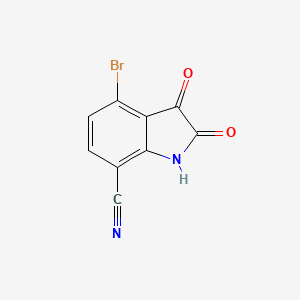
![2-[(Naphthalen-2-yl)sulfanyl]pyrimidin-4-amine](/img/structure/B11860379.png)
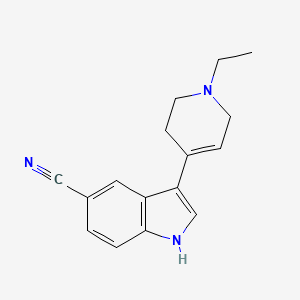
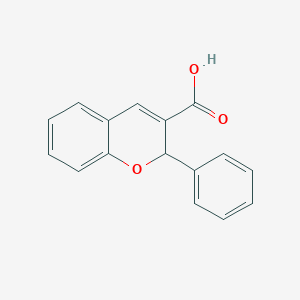


![2-{4-[(3-Amino-2,6-dimethyl-4-pyridinyl)amino]phenyl}ethanol](/img/structure/B11860429.png)
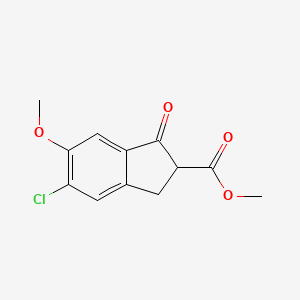
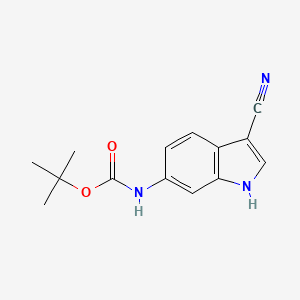
![Imidazo[1,2-a]pyridin-2-ol, 3-(4-nitrophenyl)-](/img/structure/B11860444.png)
![3-Methyl-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11860448.png)

![3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbaldehyde](/img/structure/B11860467.png)
